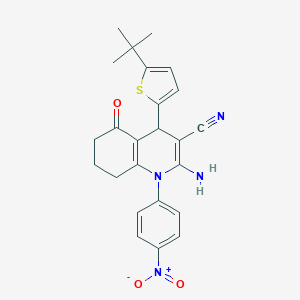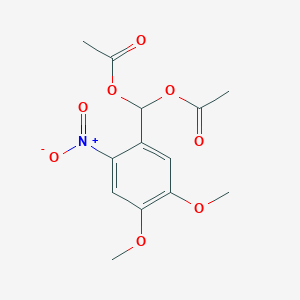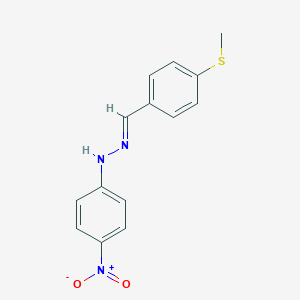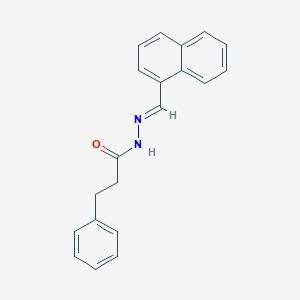
2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, a tert-butylthiophenyl group, and a carbonitrile group. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Hantzsch reaction to increase yield and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It can be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl and carbonitrile groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids.
相似化合物的比较
Similar Compounds
- 2-amino-4-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-amino-4-(5-ethylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in the presence of the tert-butyl group on the thiophene ring. This bulky substituent can influence the compound’s reactivity and interactions, making it distinct from its analogs with smaller substituents.
属性
分子式 |
C24H24N4O3S |
|---|---|
分子量 |
448.5g/mol |
IUPAC 名称 |
2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S/c1-24(2,3)20-12-11-19(32-20)21-16(13-25)23(26)27(17-5-4-6-18(29)22(17)21)14-7-9-15(10-8-14)28(30)31/h7-12,21H,4-6,26H2,1-3H3 |
InChI 键 |
SGBLLTQDMQWXTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
规范 SMILES |
CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(acetylamino)phenyl]-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B387562.png)
![2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE](/img/structure/B387563.png)


![N'-[(5-bromo-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B387567.png)
![4-[(5-nitro-2-oxoindol-3-yl)amino]benzonitrile](/img/structure/B387570.png)
![(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE](/img/structure/B387572.png)
![(1E)-N1-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE](/img/structure/B387574.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B387575.png)
![2,4-Diiodo-6-[(phenylimino)methyl]phenol](/img/structure/B387577.png)
![2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B387578.png)
![3-iodo-4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B387583.png)
![(4E)-N1,N1-DIETHYL-N4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE](/img/structure/B387584.png)
